2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride
Description
2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride is an organic compound with the molecular formula C15H23NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a methylphenoxy group, and an acetate group, all linked through an ethyl chain.
Properties
IUPAC Name |
2-(diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-16(5-2)9-10-18-15(17)12-19-14-8-6-7-13(3)11-14;/h6-8,11H,4-5,9-10,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRPAFAVIIHRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)COC1=CC=CC(=C1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride typically involves the reaction of 2-(3-methylphenoxy)acetic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of automated systems to control the addition of reagents, temperature, and pressure, ensuring the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 2-(4-methylphenoxy)acetate;hydrochloride
- 2-(Diethylamino)ethyl 2-(2-methylphenoxy)acetate;hydrochloride
- 2-(Diethylamino)ethyl 2-(3-chlorophenoxy)acetate;hydrochloride
Uniqueness
2-(Diethylamino)ethyl 2-(3-methylphenoxy)acetate;hydrochloride is unique due to the specific positioning of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
